molecular formula C16H22ClNO2 B152300 Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate hydrochloride CAS No. 145641-35-6

Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate hydrochloride

Cat. No.: B152300
CAS No.: 145641-35-6
M. Wt: 295.8 g/mol
InChI Key: WOXVBEWLLZBVSX-DSMRVHDJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate hydrochloride typically involves several steps starting from simpler organic molecules. One common route involves the stereospecific synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, which is then esterified with benzyl alcohol to form the desired ester. The hydrochloride salt is formed by treating the ester with hydrochloric acid .

    Starting Material: (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexyl)methanol.

    Key Steps:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Key intermediate in the synthesis of trandolapril, an ACE inhibitor used to treat cardiovascular diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid: The parent compound without the benzyl ester group.

    Trandolapril: The active pharmaceutical ingredient synthesized using Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate hydrochloride as an intermediate.

Uniqueness

This compound is unique due to its specific stereochemistry and its role in the synthesis of trandolapril. Its stereospecific synthesis ensures the correct configuration necessary for the biological activity of the final pharmaceutical product .

Properties

IUPAC Name

benzyl (2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15;/h1-3,6-7,13-15,17H,4-5,8-11H2;1H/t13-,14+,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXVBEWLLZBVSX-DSMRVHDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

145641-35-6, 87679-38-7
Record name 1H-Indole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2S,3aR,7aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145641-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2R,3aS,7aR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87679-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145641-35-6
Record name Benzyl (2S, 3aR, 7aS)-octahydro-1H-indol-2-carboxylate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145641356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl (2S, 3aR, 7aS)-octahydro-1H-indol-2-carboxylatehydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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